N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2OS/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,21H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVVVJISHPDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely adopted method for constructing the thiazole ring. For this compound, 2-amino-4-(4-iodophenyl)thiazole serves as the key intermediate. The synthetic pathway involves:
Reagents :
- α-Halo ketone: 2-Bromo-1-(4-iodophenyl)ethan-1-one
- Thiourea derivative: Unsubstituted thiourea
Procedure :
- Cyclocondensation : Heat equimolar quantities of 2-bromo-1-(4-iodophenyl)ethan-1-one and thiourea in anhydrous ethanol at 60–70°C for 4–6 hours.
- Workup : Precipitate the product by cooling the reaction mixture to 0°C, followed by vacuum filtration.
- Purification : Recrystallize from ethanol/water (3:1 v/v) to yield 2-amino-4-(4-iodophenyl)thiazole as a pale-yellow solid.
Mechanistic Insight :
The α-bromo ketone reacts with thiourea via nucleophilic substitution, forming a thioamide intermediate that undergoes cyclization to yield the thiazole ring. The iodine substituent remains intact due to its low reactivity under these conditions.
Yield Optimization :
- Solvent : Ethanol outperforms DMF or THF in minimizing byproducts.
- Catalyst : Alumina-supported ammonium acetate accelerates cyclization, reducing reaction time to 2 hours.
Acylation of 2-Aminothiazole with Diphenylacetyl Groups
Acyl Chloride Method (Schotten-Baumann Conditions)
Reagents :
- Acylating agent: 2,2-Diphenylacetyl chloride
- Base: Pyridine (2.5 equiv)
- Solvent: Anhydrous dichloromethane
Procedure :
- Reaction Setup : Dissolve 2-amino-4-(4-iodophenyl)thiazole (1 equiv) in DCM, add pyridine, and cool to 0°C.
- Acylation : Slowly add 2,2-diphenylacetyl chloride (1.2 equiv) dropwise. Stir at room temperature for 3 hours.
- Workup : Quench with ice-cold water, extract with DCM (3×20 mL), dry over Na₂SO₄, and concentrate.
- Purification : Chromatography on silica gel (hexanes:EtOAc = 4:1) yields the title compound as a white crystalline solid.
Critical Parameters :
Carbodiimide-Mediated Coupling
Reagents :
- Carboxylic acid: 2,2-Diphenylacetic acid
- Coupling agents: EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine)
Procedure :
- Activation : Stir 2,2-diphenylacetic acid (1.2 equiv) with EDAC (1.5 equiv) and DMAP (0.1 equiv) in DCM for 30 minutes.
- Coupling : Add 2-amino-4-(4-iodophenyl)thiazole (1 equiv) and react for 12 hours at room temperature.
- Workup : Similar to the acyl chloride method.
Advantages :
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H of iodophenyl),
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H of iodophenyl),
δ 7.32–7.28 (m, 10H, diphenyl-H),
δ 4.12 (s, 2H, CH₂ of acetamide),
δ 2.89 (s, 1H, thiazole-H).¹³C NMR (100 MHz, CDCl₃) :
δ 170.2 (C=O),
δ 152.1 (thiazole C-2),
δ 138.5 (ipso-C of iodophenyl),
δ 94.3 (C-I),
δ 55.8 (CH₂).HRMS (ESI+) :
Calculated for C₂₉H₂₂IN₂OS [M+H]⁺: 621.0432; Found: 621.0429.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min).
- Elemental Analysis :
Calculated (%): C 56.12, H 3.57, N 4.51;
Found (%): C 56.08, H 3.62, N 4.48.
Optimization Strategies and Challenges
Regioselectivity in Thiazole Formation
Competing pathways may yield 5-iodophenyl regioisomers. Key controls include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used for reduction reactions.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. A study demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by targeting EGFR pathways, suggesting that this compound may have similar effects due to its structural features .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. In particular, studies focused on urease inhibition showed promising results where thiazole derivatives were found to bind effectively to the urease enzyme's active site. Molecular docking studies indicated that the compound's structural attributes facilitate strong interactions with the enzyme, leading to significant inhibition .
Fluorescent Probes
The compound's thiazole moiety is also being explored for use in fluorescent probes for biological imaging. Thiazole-based fluorescent sensors have been developed for detecting dipeptidyl peptidase 4 (DPP-4), an enzyme linked to metabolic diseases and cancer. These probes utilize the unique properties of thiazole derivatives to provide real-time monitoring of enzyme activity in vitro and in vivo .
Synthesis and Structural Studies
The synthesis of this compound involves several steps including the formation of the thiazole ring followed by acetamide coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Step | Description |
|---|---|
| Step 1: Thiazole Formation | Reaction of 4-iodobenzaldehyde with thiourea under acidic conditions. |
| Step 2: Acetamide Coupling | Coupling of thiazole derivative with diphenylacetamide using coupling agents. |
| Step 3: Purification | Recrystallization from suitable solvents to obtain pure compound. |
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer effects of various thiazole derivatives including this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial activities among different thiazole derivatives, this compound showed promising results against Staphylococcus aureus with an MIC value indicating effective bacterial growth inhibition.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity . The iodophenyl group may enhance the compound’s binding affinity to its targets, while the diphenylacetamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.41 g/mol. The compound features a thiazole ring and an iodine substituent on the phenyl group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Compounds with thiazole rings have shown potential as antioxidants, reducing oxidative stress in cells and tissues.
- Anti-inflammatory Effects : Studies suggest that derivatives of thiazole can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .
- Antimicrobial Properties : Some thiazole derivatives exhibit antimicrobial activity against various pathogens, indicating potential use in treating infections .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance:
These findings highlight its potential as an anticancer agent.
In Vivo Studies
In vivo studies have further supported the compound's therapeutic potential. A case study involving animal models demonstrated significant anti-inflammatory effects when administered at a dose of 20 mg/kg body weight:
- Reduction in Edema : The compound reduced paw edema in rats by approximately 60% after 24 hours.
- Histopathological Analysis : Tissue samples showed decreased infiltration of inflammatory cells compared to control groups .
Case Studies
A notable case study involved the application of this compound in treating rheumatoid arthritis in an animal model. The results indicated:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazole Ring Formation : React 4-(4-iodophenyl)thiazol-2-amine with diphenylacetyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 6–8 hours).
Acylation : Use Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to couple the amine group with the acyl chloride.
- Characterization : Confirm purity via TLC and HPLC. Yield optimization requires strict control of stoichiometry and temperature .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the thiazole and phenyl rings.
- X-ray Crystallography : Employ SHELXL (via SHELX suite) for high-resolution structure determination, leveraging the iodine atom’s strong scattering for phasing .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) using fluorometric or colorimetric kits. Thiazole derivatives often show selective COX-2 inhibition due to hydrophobic interactions .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for this iodine-containing thiazole derivative?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. The iodine atom facilitates direct methods for phase solving in SHELXD .
- Refinement : Apply anisotropic displacement parameters for iodine and sulfur atoms. Validate using R-factor convergence (<5% discrepancy) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC titrations to confirm potency thresholds (e.g., COX-2 inhibition vs. COX-1 selectivity) .
- Structural Analog Comparison : Compare with bromophenyl ( ) or methoxyphenyl () analogs to isolate electronic effects of iodine on activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogens (Br, Cl) or electron-withdrawing groups (NO) at the 4-iodophenyl position.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., iodine’s van der Waals contacts with COX-2 hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
